2-Bromo-9beta,11beta-epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate)
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Overview
Description
2-Bromo-9beta,11beta-epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) is a heterocyclic organic compound with the molecular formula C23H26BrFO6 and a molecular weight of 497.351343 g/mol . This compound is known for its complex structure, which includes bromine, fluorine, and epoxy groups, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9beta,11beta-epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) typically involves multiple steps, starting from simpler steroidal precursors. The key steps include bromination, fluorination, and epoxidation reactions. The reaction conditions often require specific catalysts and solvents to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and yield. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-9beta,11beta-epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine and fluorine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Scientific Research Applications
2-Bromo-9beta,11beta-epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 2-Bromo-9beta,11beta-epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) involves its interaction with specific molecular targets and pathways. The compound can bind to steroid receptors, modulating gene expression and influencing cellular functions. Its unique structure allows it to interact with various enzymes, potentially inhibiting or activating their activity .
Comparison with Similar Compounds
Similar Compounds
- 9Beta,11alpha-epoxy-6beta-fluoro-17,21-dihydroxy-16alpha-methylpregna-1,4-diene-3,20-dione 17,21-di(acetate)
- 6Beta,9-difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione
- 2-Bromo-6beta-fluoro-17,21-dihydroxypregna-1,4,9(11)-triene-3,20-dione 21-acetate
Uniqueness
What sets 2-Bromo-9beta,11beta-epoxy-6beta-fluoro-17,21-dihydroxypregna-1,4-diene-3,20-dione 17,21-di(acetate) apart from similar compounds is its combination of bromine, fluorine, and epoxy groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
57808-79-4 |
---|---|
Molecular Formula |
C25H28BrFO7 |
Molecular Weight |
539.4 g/mol |
IUPAC Name |
[2-[(1S,2S,8R,10S,11S,15S,17S)-14-acetyloxy-4-bromo-8-fluoro-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C25H28BrFO7/c1-12(28)32-11-20(31)24(33-13(2)29)6-5-14-15-7-18(27)16-8-19(30)17(26)9-23(16,4)25(15)21(34-25)10-22(14,24)3/h8-9,14-15,18,21H,5-7,10-11H2,1-4H3/t14-,15-,18+,21-,22-,23-,24?,25+/m0/s1 |
InChI Key |
HEORAMOKIXHENT-SQGIUUSMSA-N |
Isomeric SMILES |
CC(=O)OCC(=O)C1(CC[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2C[C@H](C5=CC(=O)C(=C[C@@]54C)Br)F)O3)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC3C4(C2CC(C5=CC(=O)C(=CC54C)Br)F)O3)C)OC(=O)C |
Origin of Product |
United States |
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